(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Chemical Properties
- A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound closely related to (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one, has been developed. This compound is significant in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
- Research on the synthesis of enantiomers of pyrrolidin-2-one derivatives using kinetic resolution methods highlights the compound's importance in creating asymmetric molecules, which are crucial in drug development (Kulig et al., 2007).
Biological and Pharmacological Applications
- Piperidine and pyrrolidine derivatives, similar to (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one, have been recognized for their roles as antioxidants, contrast agents, and in other therapeutic applications. Their reactivities depend on their structural properties (Kinoshita et al., 2009).
- Certain pyrrolidine and piperidine derivatives exhibit antimicrobial and larvicidal activities, demonstrating their potential in developing new antibacterial and antiviral agents (Suresh et al., 2016).
- A study on monoterpene derivatives, including a pyrrolidine derivative, revealed significant anti-microbial and anti-fungal properties, further indicating the potential medicinal applications of these compounds (Masila et al., 2020).
Advanced Materials and Chemical Reactions
- Research on the synthesis of 2,3-disubstituted pyrrolidines and piperidines demonstrates the versatility of these compounds in creating various structurally complex molecules. These are essential in developing new materials and pharmaceuticals (Boto et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S)-3-hydroxy-1-piperidin-4-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-3-6-11(9(8)13)7-1-4-10-5-2-7/h7-8,10,12H,1-6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUFWKWMUILCMD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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